Welcome to the BenchChem Online Store!
molecular formula C11H6ClN3 B1623165 3-Chloro-6-(4-cyanophenyl)pyridazine CAS No. 66548-54-7

3-Chloro-6-(4-cyanophenyl)pyridazine

Cat. No. B1623165
M. Wt: 215.64 g/mol
InChI Key: PXZYQWCHWCOZAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04092311

Procedure details

A 3.42 g. portion of 6-(p-cyanophenyl)-3(2H)-pyridazinone in 25 ml. of phosphorus oxychloride is stirred and heated at reflux temperature for 3 hours. Most of the excess phosphorus oxychloride is removed under reduced pressure. Cracked ice-water is added to the concentrate which is stirred until the excess phosphorus oxychloride hydrolyzes. The solid is collected by filtration, dried and recrystallized from dimethylformamide-water, yielding 6-(p-cyanophenyl)-3-chloropyridazine, m.p. 236°-238° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:10]=[CH:11][C:12](=O)[NH:13][N:14]=2)=[CH:5][CH:4]=1)#[N:2].P(Cl)(Cl)([Cl:18])=O>>[C:1]([C:3]1[CH:8]=[CH:7][C:6]([C:9]2[N:14]=[N:13][C:12]([Cl:18])=[CH:11][CH:10]=2)=[CH:5][CH:4]=1)#[N:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)C=1C=CC(NN1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
is stirred until the excess phosphorus oxychloride
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Most of the excess phosphorus oxychloride is removed under reduced pressure
ADDITION
Type
ADDITION
Details
Cracked ice-water is added to the
CONCENTRATION
Type
CONCENTRATION
Details
concentrate which
FILTRATION
Type
FILTRATION
Details
The solid is collected by filtration
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from dimethylformamide-water

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)C1=CC=C(N=N1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.